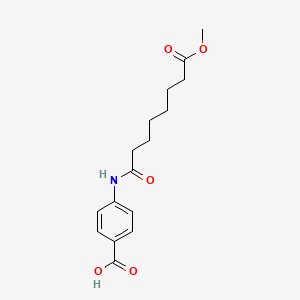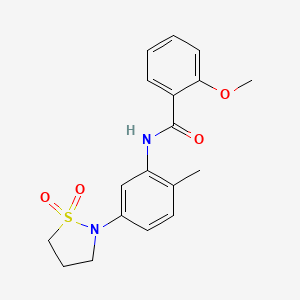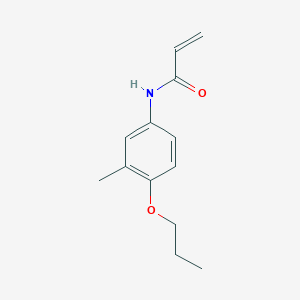
4-(8-Methoxy-8-oxooctanamido)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Methoxy-8-oxooctanamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and an octanamido group
Wissenschaftliche Forschungsanwendungen
4-(8-Methoxy-8-oxooctanamido)benzoic acid has several scientific research applications:
Wirkmechanismus
Target of Action
It’s known that similar compounds can target histone deacetylases (hdacs), which play a crucial role in regulating gene expression .
Biochemical Pathways
Hdac inhibitors, in general, can impact multiple pathways related to gene expression and cellular differentiation .
Result of Action
It’s known that hdac inhibitors can lead to an increase in gene expression, potentially affecting cellular differentiation and function .
Biochemische Analyse
Biochemical Properties
4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves histone deacetylase (HDAC), where 4-(8-Methoxy-8-oxooctanamido)benzoic acid acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has been shown to induce apoptosis in certain cancer cell lines, such as A549 (human lung cancer) cells . This apoptotic effect is mediated through the modulation of signaling pathways that regulate cell survival and death. Furthermore, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(8-Methoxy-8-oxooctanamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the inhibition of histone deacetylase (HDAC) by 4-(8-Methoxy-8-oxooctanamido)benzoic acid results in increased acetylation of histones, which can enhance the transcription of certain genes . Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins and enzymes, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(8-Methoxy-8-oxooctanamido)benzoic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-(8-Methoxy-8-oxooctanamido)benzoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-(8-Methoxy-8-oxooctanamido)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may inhibit or activate enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methoxy-8-oxooctanamido)benzoic acid typically involves the coupling of 4-aminobenzoic acid with 8-methoxy-8-oxooctanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Methoxy-8-oxooctanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the octanamido moiety can be reduced to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(8-Carboxy-8-oxooctanamido)benzoic acid.
Reduction: Formation of 4-(8-Methoxy-8-hydroxyoctanamido)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Shares the benzoic acid moiety but lacks the octanamido group.
8-Methoxy-8-oxooctanoic acid: Contains the octanamido group but lacks the benzoic acid moiety.
4-Aminobenzoic acid: Similar structure but with an amino group instead of the octanamido group.
Uniqueness
4-(8-Methoxy-8-oxooctanamido)benzoic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and octanamido moieties allows for diverse interactions and applications that are not possible with the individual components .
Eigenschaften
IUPAC Name |
4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVZKONTNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)
![3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID](/img/structure/B2515641.png)
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide](/img/structure/B2515648.png)
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2515651.png)
![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2515653.png)
![4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2515655.png)

